

Application of Triphenylformazan assay for microbial viability testing.

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Compound of Interest

Compound Name: Triphenylformazan

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The **Triphenylformazan** (TPF) assay, commonly known as the TTC assay, is a widely used colorimetric method to determine microbial viability. This assay is based on the ability of metabolically active microorganisms to reduce the water-soluble, colorless tetrazolium salt, 2,3,5-triphenyltetrazolium chloride (TTC), to a red, water-insoluble compound, 1,3,5-triphenylformazan (TPF).[1][2] This reduction is primarily carried out by dehydrogenase enzymes within the microbial electron transport chain.[2] The resulting red formazan can be extracted and quantified spectrophotometrically, where the intensity of the color is directly proportional to the number of viable microorganisms.[1] This application note provides detailed protocols for the TPF assay, presents quantitative data for various microorganisms, and illustrates the underlying principles and workflows.

Principle of the Assay

The core of the TPF assay lies in the enzymatic reduction of TTC. In viable cells, dehydrogenases, key enzymes in respiratory and metabolic processes, transfer hydrogen ions

to TTC, which acts as an artificial electron acceptor. This process converts the colorless TTC into the intensely colored **triphenylformazan**, which precipitates within the cells.[2] Non-viable cells with inactive metabolic enzymes are unable to perform this reduction, and therefore, no color change is observed. The amount of formazan produced, and thus the intensity of the red color, serves as a reliable indicator of the metabolic activity and overall viability of the microbial population.

Applications in Research and Drug Development

The TPF assay is a versatile tool with numerous applications in microbiology and pharmacology:

- **Antimicrobial Susceptibility Testing:** Evaluating the efficacy of antibiotics and novel antimicrobial agents by measuring the reduction in microbial viability after treatment.[3]
- **Biofilm Quantification:** Assessing the viability of microorganisms within biofilms, which is crucial for understanding biofilm resistance and developing effective anti-biofilm strategies.[4] [5]
- **General Microbial Viability and Enumeration:** A rapid and high-throughput alternative to traditional plate counting methods for determining the number of viable cells in a sample.[6]
- **Toxicity Screening:** Evaluating the cytotoxic effects of various compounds on microbial populations.
- **Environmental Microbiology:** Assessing the metabolic activity of microbial communities in environmental samples.

Data Presentation

The following tables summarize quantitative data from **Triphenylformazan** assays performed on various microorganisms under different conditions. These tables are intended to provide a comparative overview of expected results.

Table 1: TPF Assay for Planktonic Microbial Viability

Microorganism	TTC Concentration (%)	Incubation Time (h)	Wavelength (nm)	Solvent for Formazan Extraction	Observed Absorbance (OD) - Control	Observed Absorbance (OD) - Treated	Reference
Pseudomonas aeruginosa PAO1	1.0	5	490	Ethanol (95%)	~1.2	Varies with antibiotic	-- INVALID-LINK--
Lactobacillus delbrueckii	0.2	0.33	485	Methanol	~0.8	Varies with bacteriocin	-- INVALID-LINK--
Sinorhizobium meliloti 1021	Not specified	1	510	DMSO	~0.6 (Exponential Phase)	Not Applicable	-- INVALID-LINK--
Staphylococcus aureus	0.5	Not specified	480	Not specified	~1.7	Varies with chitosan	-- INVALID-LINK--
Salmonella typhimurium	0.5	Not specified	480	Not specified	~1.9	Varies with chitosan	-- INVALID-LINK--

Table 2: TPF Assay for Biofilm Viability

Microorganism	TTC Concentration (%)	Incubation Time (h)	Wavelength (nm)	Solvent for Formazan Extraction	Observed Absorbance (OD) - Biofilm	Reference
Pseudomonas aeruginosa PAO1	0.5	6	405	Ethanol (95%)	~0.4 - 1.0 (Varies with initial cell conc.)	--INVALID-LINK--
Multi-species oral biofilm	1.0	Not specified	Not specified	Not specified	~1.7 - 2.1 (on different titanium surfaces)	--INVALID-LINK--

Experimental Protocols

This section provides a generalized, detailed protocol for performing the TPF assay for both planktonic and biofilm-associated microorganisms.

Protocol 1: TPF Assay for Planktonic Microbial Viability

1. Materials:

- 2,3,5-Triphenyltetrazolium Chloride (TTC) powder
- Sterile phosphate-buffered saline (PBS) or appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5)[1]
- Bacterial culture in appropriate growth medium
- Solvent for formazan extraction (e.g., 95% ethanol, methanol, DMSO, or a 2:1 mixture of ethanol and acetone)[1][6][7]
- Spectrophotometer and microplate reader or cuvettes

- Centrifuge and centrifuge tubes

- Incubator

2. Reagent Preparation:

- TTC Solution (0.1% - 1% w/v): Dissolve 100 mg to 1 g of TTC in 100 mL of sterile PBS or desired buffer. Sterilize by filtration through a 0.22 μ m filter. Store protected from light at 4°C. The optimal concentration may need to be determined empirically for the specific microorganism.[4][8]

3. Experimental Procedure:

- Culture Preparation: Grow the microbial culture to the desired growth phase (e.g., mid-logarithmic phase).
- Cell Harvesting: Centrifuge a known volume of the bacterial culture (e.g., 1-10 mL) at approximately 5,000 x g for 10-20 minutes to pellet the cells. Discard the supernatant.[1]
- Washing: Wash the cell pellet by resuspending it in sterile PBS or buffer and centrifuge again. This step is crucial to remove any residual media components that might interfere with the assay. Discard the supernatant.[1]
- TTC Incubation: Resuspend the washed cell pellet in a specific volume of the TTC solution. The volume will depend on the expected cell density.
- Incubation: Incubate the cell suspension at a temperature suitable for the microorganism (e.g., 37°C) for a period ranging from 30 minutes to 6 hours.[4][6] The incubation should be carried out in the dark as TTC is light-sensitive.
- Formazan Extraction: After incubation, centrifuge the suspension to pellet the cells containing the formazan crystals. Discard the supernatant. Add a suitable solvent (e.g., 1 mL of 95% ethanol) to the pellet and vortex thoroughly to dissolve the formazan crystals.[6]
- Measurement: Centrifuge the mixture to pellet any cell debris. Transfer the supernatant containing the dissolved formazan to a cuvette or a 96-well plate. Measure the absorbance at a wavelength between 480 nm and 520 nm.[1][3][6] Use the extraction solvent as a blank.

Protocol 2: TPF Assay for Biofilm Viability

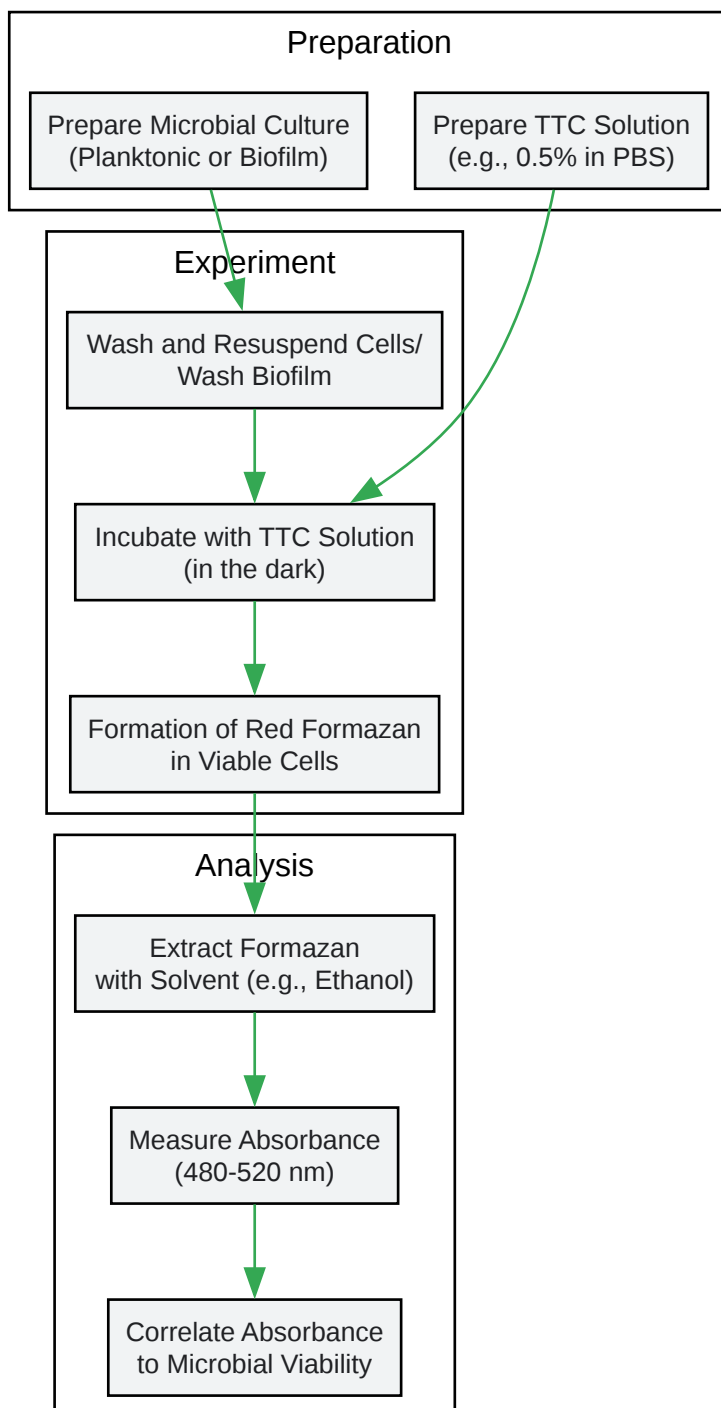
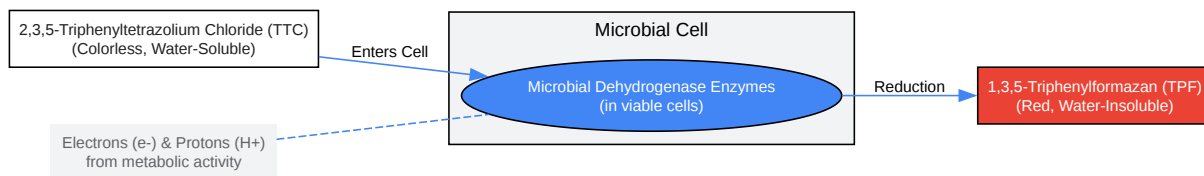
1. Materials:

- Same as Protocol 1, with the addition of 96-well microtiter plates for biofilm formation.

2. Experimental Procedure:

- **Biofilm Formation:** Grow biofilms in the wells of a 96-well microtiter plate by inoculating with a bacterial suspension and incubating for a specified period (e.g., 24-72 hours).
- **Washing:** Carefully remove the planktonic cells and spent medium from the wells. Gently wash the biofilms with sterile PBS to remove any non-adherent cells.
- **TTC Incubation:** Add the TTC solution to each well containing the biofilm.
- **Incubation:** Incubate the plate at the appropriate temperature in the dark for a predetermined time (e.g., 6 hours).[4]
- **Formazan Extraction:** After incubation, remove the TTC solution. Add the extraction solvent to each well and incubate for a period to ensure complete dissolution of the formazan crystals. Pipetting up and down can aid in dissolution.
- **Measurement:** Transfer the supernatant from each well to a new 96-well plate and measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 405 nm or 490 nm).[4]

Mandatory Visualizations



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